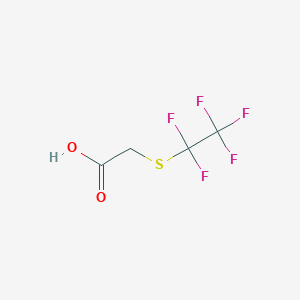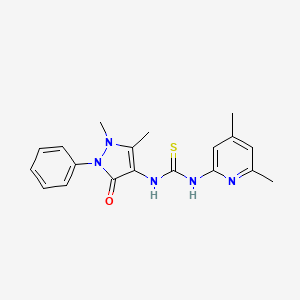
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride typically involves the reaction of 9-aminoacridine with p-nitrophenyl isocyanate, followed by reduction and subsequent reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridine N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA topoisomerase II, an enzyme involved in DNA replication.
Mechanism of Action
The mechanism of action of Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, ultimately leading to the inhibition of DNA replication and cell division. The compound’s ability to target DNA makes it a promising candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4’-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA)
- Methyl N-(4’-(9-acridinylamino)-2-methoxy-phenyl) carbamate hydrochloride (mAMCA)
- N-[2-(dimethylamino)ethyl]acridines-4-carboxamide (DACA)
Uniqueness
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride is unique due to its specific structure, which combines the acridine moiety with a urea linkage. This structure allows for specific interactions with DNA and proteins, making it a valuable tool in scientific research. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity for its molecular targets.
Properties
CAS No. |
75775-62-1 |
|---|---|
Molecular Formula |
C26H21ClN4O |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[4-(acridin-9-ylamino)phenyl]-3-phenylurea;hydrochloride |
InChI |
InChI=1S/C26H20N4O.ClH/c31-26(28-18-8-2-1-3-9-18)29-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)25;/h1-17H,(H,27,30)(H2,28,29,31);1H |
InChI Key |
YYXQGNHRFBMLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


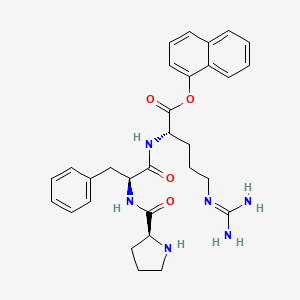
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
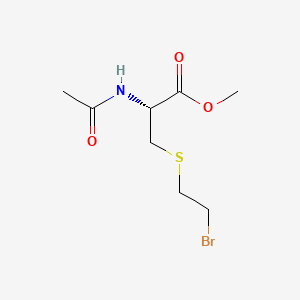
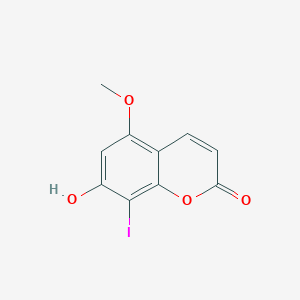
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
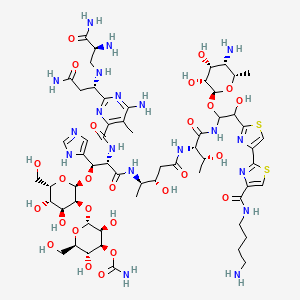
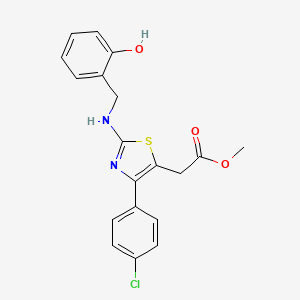
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)

![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
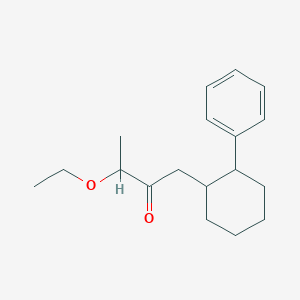
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
